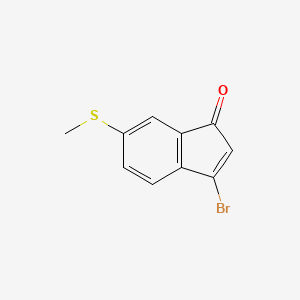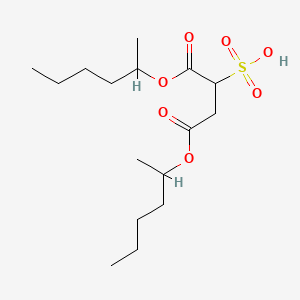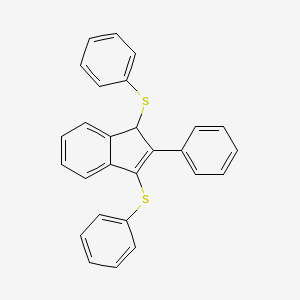![molecular formula C14H8ClF3O3 B14280923 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde CAS No. 128079-85-6](/img/structure/B14280923.png)
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro, trifluoromethyl, and phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde typically involves the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction is carried out under high temperature (130°C) and an inert atmosphere for a prolonged reaction time of 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve phase-transfer catalytic preparation technology. For instance, a crown-ether phase transfer catalyst can be used to promote the chemical reaction, with toluene used to remove water generated in the system . This method ensures high yield, increased reaction rate, and reduced environmental pollution.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzoic acid.
Reduction: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the aldehyde and chloro substituents.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains similar functional groups but has a pyrimidine core instead of a benzaldehyde core.
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, including synthetic chemistry and material science.
Propiedades
Número CAS |
128079-85-6 |
|---|---|
Fórmula molecular |
C14H8ClF3O3 |
Peso molecular |
316.66 g/mol |
Nombre IUPAC |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-5-9(14(16,17)18)2-4-13(11)21-10-3-1-8(7-19)12(20)6-10/h1-7,20H |
Clave InChI |
MVMPBVXFAMLEDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)




